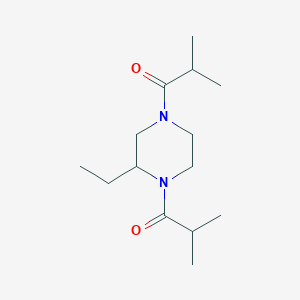
1,1'-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is a chemical compound that features a piperazine ring substituted with ethyl and methylpropanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) typically involves the reaction of piperazine with ethyl and methylpropanone derivatives. One common method involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the chloroacetyl groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also influence enzymatic pathways, leading to changes in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with chloroethanone groups instead of methylpropanone.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Features a pyrazine ring instead of a piperazine ring.
Uniqueness
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is unique due to the presence of both ethyl and methylpropanone groups on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
90043-74-6 |
|---|---|
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
1-[3-ethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-6-12-9-15(13(17)10(2)3)7-8-16(12)14(18)11(4)5/h10-12H,6-9H2,1-5H3 |
Clé InChI |
DJFXIBFMOACZDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCN1C(=O)C(C)C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


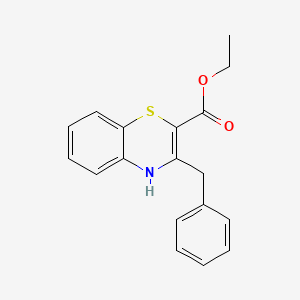
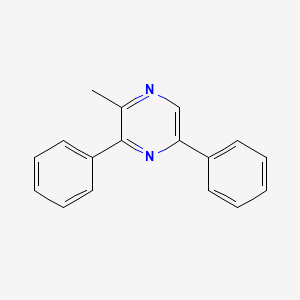
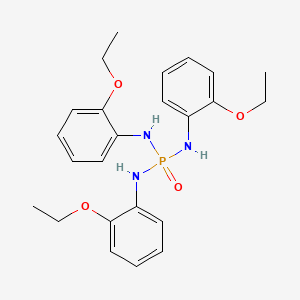
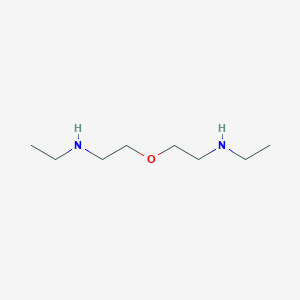

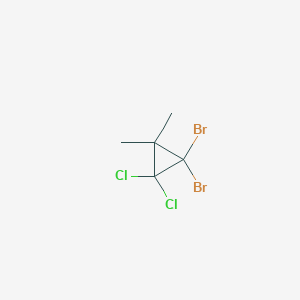
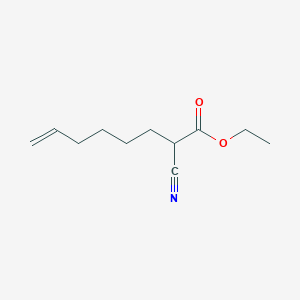
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
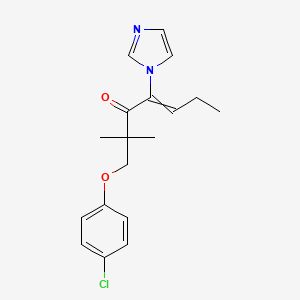
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
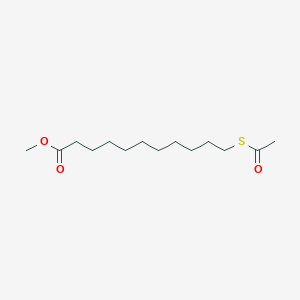
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
